4-[(3-fluoro-4-methoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methoxybenzoic acid, 4-fluorobenzaldehyde, and furan-2-carbaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: Combining the starting materials under specific conditions to form intermediate compounds.
Cyclization: Formation of the pyrrol-2-one ring through intramolecular reactions.
Functional Group Modifications: Introducing the hydroxy and methoxy groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology and medicine.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: Shares the 3-fluoro-4-methoxybenzoyl group.
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure with a hydroxy group instead of a methoxy group.
Benzofuran Derivatives: Compounds with a benzofuran ring, which may have similar biological activities.
Uniqueness
4-(3-fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and the presence of both fluorine and furan moieties. This unique structure may confer specific properties and activities that are not observed in similar compounds.
Properties
Molecular Formula |
C23H17F2NO5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17F2NO5/c1-30-18-9-6-14(11-17(18)25)21(27)19-20(13-4-7-15(24)8-5-13)26(23(29)22(19)28)12-16-3-2-10-31-16/h2-11,20,27H,12H2,1H3/b21-19- |
InChI Key |
OIEUSYMTSYLGEZ-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O)F |
Origin of Product |
United States |
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